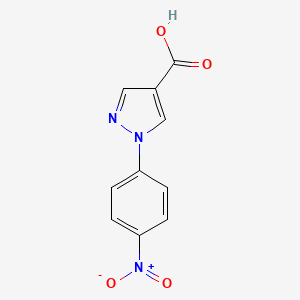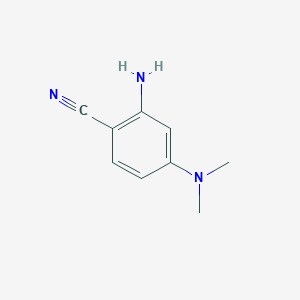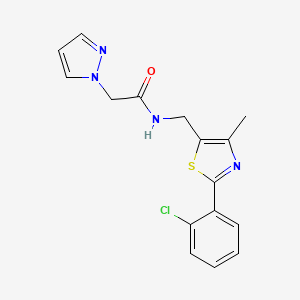
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, also known as CMPTM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPTM is a small molecule that has shown promising results in preclinical studies as an inhibitor of various cancer cell lines.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as those involving coordination complexes with Co(II) and Cu(II), highlights the role of hydrogen bonding in self-assembly processes and their significant antioxidant activities. These studies emphasize the structural characterization of these complexes and their potential applications in the development of new materials with specific properties, including antioxidant capabilities (Chkirate et al., 2019).
Anticancer Research
Several studies have synthesized and evaluated derivatives of thiazole and pyrazole-acetamide for their anticancer properties. For example, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown selective cytotoxicity against lung adenocarcinoma cells, suggesting their potential as anticancer agents (Evren et al., 2019). Another study involved the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which exhibited notable anticancer activity against a panel of 60 cancer cell lines, highlighting the potential of these compounds in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Antimicrobial Studies
The antibacterial activity of coordination complexes constructed from pyrazole-acetamide has been demonstrated in vitro against several strains of bacteria, showing outstanding results compared to known antibiotics. This suggests the potential use of these complexes as novel antibacterial agents (Chkirate et al., 2022).
Ligand in Metal Complexes
The role of pyrazole-acetamide derivatives as ligands in metal complexes has been explored, with findings indicating that such complexes can exhibit complex supramolecular architectures through hydrogen bonding interactions. This aspect of research opens up possibilities for the development of new materials with specific functions, including antimicrobial and anticancer activities (Chkirate et al., 2022).
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-11-14(9-18-15(22)10-21-8-4-7-19-21)23-16(20-11)12-5-2-3-6-13(12)17/h2-8H,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVRWVIFABWLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2866014.png)
![4-Bromo-2,5-dimethoxy-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2866015.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2866016.png)



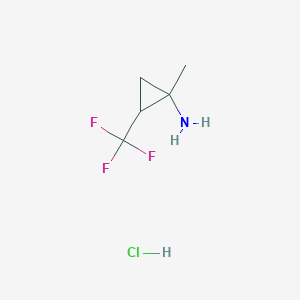
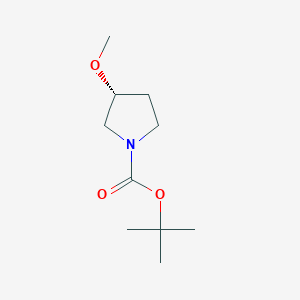
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2866026.png)
![2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2866028.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2866029.png)
